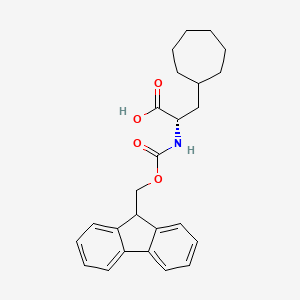

Fmoc-Cycloheptyl-Ala-OH

Description

Evolution and Significance of Non-Canonical Amino Acids in Peptide Science

The exploration of non-canonical amino acids (ncAAs) has revolutionized peptide science, moving beyond the limitations of the 20 naturally encoded amino acids. nih.govacs.org Initially inspired by natural products containing unusual amino acid structures, scientists began to appreciate the potential of ncAAs to create peptides with improved therapeutic properties. nih.gov The incorporation of ncAAs can lead to peptides with enhanced stability against proteases, a major hurdle in the development of peptide-based drugs. mdpi.com Furthermore, the diverse side chains of ncAAs allow for the fine-tuning of a peptide's structure and function, leading to increased potency and selectivity for their biological targets. sigmaaldrich.com This expansion of the amino acid toolbox has been instrumental in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with superior pharmacological profiles. mdpi.com

Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Peptide Synthesis Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.com Introduced by Carpino and Han, the Fmoc group offers a key advantage over the older tert-butyloxycarbonyl (Boc) protection strategy due to its base-lability. seplite.com This allows for the removal of the Fmoc group under mild alkaline conditions, typically with a solution of piperidine (B6355638) in a suitable solvent, while the acid-labile side-chain protecting groups remain intact. seplite.comchempep.com This orthogonality is crucial for the synthesis of complex and modified peptides. nih.gov

The Fmoc group's strong UV absorbance provides a convenient method for real-time monitoring of the deprotection step, ensuring the reaction proceeds to completion. altabioscience.comseplite.com The widespread adoption of Fmoc-based SPPS has been driven by its milder reaction conditions, which are compatible with a wide range of sensitive and modified amino acids, and its suitability for automated synthesis. altabioscience.comrsc.org

Overview of Cyclic Aliphatic Amino Acid Derivatives in Peptidomimetic Design

Cyclic aliphatic amino acids are a class of non-canonical amino acids that play a crucial role in the design of peptidomimetics. mdpi.com By incorporating a cyclic structure into the amino acid side chain, the conformational flexibility of the resulting peptide is significantly reduced. upc.edu This pre-organization of the peptide backbone can lead to a higher affinity for its target receptor and can also enhance metabolic stability by shielding the peptide bonds from enzymatic cleavage. upc.edunih.gov

Research Scope and Focus on Fmoc-Cycloheptyl-Ala-OH within Biomolecular Engineering

Biomolecular engineering leverages principles from engineering and life sciences to design and create new molecules and systems for a variety of applications, including therapeutics and diagnostics. ucsc.eduudel.edu Within this field, the use of custom-designed peptides is a rapidly growing area of research. uh.eduimperial.ac.uk this compound, with its unique cycloheptyl side chain, represents a specialized building block for constructing such novel peptides.

The cycloheptyl group, being larger than the more commonly used cyclohexyl or cyclopentyl rings, is expected to impose distinct conformational constraints on the peptide backbone. Research into the effects of incorporating this compound into peptides could reveal new insights into the relationship between side-chain size, conformational rigidity, and biological activity. This specific amino acid derivative is therefore a valuable tool for researchers in biomolecular engineering aiming to develop next-generation peptide-based technologies.

Properties of this compound

| Property | Value |

| Molecular Formula | C25H29NO4 uni.lu |

| Molecular Weight | 407.5 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in organic solvents like DMF, DCM, and methanol. |

| Storage | 2-8°C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-24(28)23(15-17-9-3-1-2-4-10-17)26-25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVAHIRRBVTTMP-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Cycloheptyl Ala Oh and Its Precursors

Strategies for the Stereoselective Synthesis of Cycloheptyl-Alanine

Achieving high enantiopurity of the final product hinges on the effective stereoselective synthesis of the cycloheptyl-alanine precursor. The primary methodologies employed for this purpose include chiral auxiliary-mediated alkylations, asymmetric catalysis, and enantioselective derivatization routes.

Chiral Auxiliary Approaches

Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis, providing a reliable route to enantiomerically enriched amino acids. nih.govwikipedia.org In this approach, a chiral molecule is temporarily attached to a glycine or alanine precursor, directing the subsequent alkylation to a specific face of the molecule, thereby controlling the stereochemistry at the α-carbon.

Evans' oxazolidinone auxiliaries are frequently employed for this purpose. The synthesis begins with the N-acylation of a chiral oxazolidinone, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is then reacted with a cycloheptyl electrophile, such as cycloheptyl bromide or iodide. The steric bulk of the auxiliary directs the incoming electrophile, leading to a high degree of diastereoselectivity. The final steps involve the hydrolytic cleavage of the auxiliary, which can often be recovered and reused, to yield the desired cycloheptyl-alanine enantiomer.

Another prominent method involves the use of Schöllkopf's bis-lactim ether auxiliaries, derived from the cyclic dipeptide of valine and glycine. Metalation of the glycine methylene group followed by alkylation with a cycloheptyl halide proceeds with high diastereoselectivity, controlled by the chiral valine residue. Mild acidic hydrolysis then cleaves the auxiliary to release the cycloheptyl-alanine ester.

| Chiral Auxiliary Approach | Key Reagents | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | 1. n-BuLi, Acyl Chloride2. LDA or NaHMDS3. Cycloheptyl-Br | >95% |

| Schöllkopf Bis-lactim Ether | 1. n-BuLi2. Cycloheptyl-I3. Mild HCl | >95% |

Asymmetric Catalysis in Cycloheptyl-Alanine Synthesis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The most common catalytic strategy for α-amino acid synthesis is the asymmetric hydrogenation of a prochiral dehydroamino acid precursor.

The synthesis starts with the preparation of an α,β-unsaturated amino acid (a dehydroamino acid) bearing the cycloheptyl moiety. This precursor is then hydrogenated in the presence of a transition metal catalyst, typically rhodium (Rh) or ruthenium (Ru), complexed with a chiral phosphine ligand. Ligands such as DuPhos, BPE, and BINAP have proven highly effective in creating a chiral environment around the metal center, forcing the hydrogen to add to a specific face of the double bond. google.com This process can generate cycloheptyl-alanine with very high enantiomeric excess (e.e.). The choice of catalyst, solvent, and hydrogen pressure are critical parameters that must be optimized to achieve maximum stereoselectivity. google.com

| Catalyst System (Metal-Ligand) | Substrate Type | Typical Enantiomeric Excess (e.e.) |

| [Rh(COD)(DuPhos)]BF₄ | N-Acyl-α-enamido ester | >98% |

| [Rh(COD)(BINAP)]BF₄ | N-Acyl-α-enamido ester | >96% |

| [Ru(OAc)₂(TangPhos)] | N-Acyl-α-enamido ester | >97% |

Enantioselective Alkylation and Derivatization Routes

Direct enantioselective alkylation of glycine enolate equivalents provides another powerful route. scispace.com This strategy often utilizes a Schiff base of a glycine ester, which is deprotonated to form a nucleophilic enolate. The stereoselectivity of the subsequent alkylation with a cycloheptyl halide is controlled by a chiral phase-transfer catalyst or by using a chiral lithium amide base for the deprotonation step. researchgate.net The chiral catalyst or base creates a chiral ion pair, which shields one face of the enolate, leading to a facial-selective reaction with the electrophile. After alkylation, hydrolysis of the imine yields the enantiomerically enriched target amino acid.

Fmoc-Protection Techniques for the Alpha-Amino Group of Cycloheptyl-Alanine

Once enantiomerically pure cycloheptyl-alanine is obtained, the α-amino group must be protected with the Fmoc group. This is typically achieved in a solution-phase reaction using an activated Fmoc reagent.

Optimized Solution-Phase Fmoc-Protection Conditions

The standard procedure for Fmoc protection involves reacting the free amino acid with an Fmoc-donating reagent under mild alkaline conditions. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction is typically performed in a biphasic solvent system, such as dioxane/water or acetone/water, in the presence of a weak inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base neutralizes the hydrochloric acid or N-hydroxysuccinimide byproduct generated during the reaction. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable, easier to handle, and tends to produce fewer side products, such as the formation of dipeptides. total-synthesis.com The reaction is usually initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.

| Parameter | Fmoc-OSu Method | Fmoc-Cl Method |

| Fmoc Reagent | N-(9-fluorenylmethoxycarbonyloxy)succinimide | 9-fluorenylmethyl chloroformate |

| Base | Sodium Bicarbonate (NaHCO₃) | Sodium Carbonate (Na₂CO₃) |

| Solvent System | 1,4-Dioxane / Water (1:1) | Acetone / Water (1:1) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% | 85-95% |

Considerations for Fmoc-Protection of Sterically Hindered Amino Acids

The cycloheptyl group is a bulky, sterically demanding side chain, which can significantly impede the rate of N-acylation at the α-amino group. Compared to amino acids with small side chains like alanine or glycine, the protection of cycloheptyl-alanine can be sluggish, requiring modified conditions to achieve high yields.

Key considerations include:

Reaction Time: The reaction may require extended periods (e.g., 12-24 hours) to reach completion due to the reduced accessibility of the nucleophilic amino group.

Reagent Stoichiometry: A slight excess of the Fmoc reagent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

Alternative Reagents: While Fmoc-OSu is generally effective, more reactive reagents such as Fmoc-benzotriazole may be considered in particularly difficult cases to accelerate the reaction. organic-chemistry.org

pH Control: Maintaining a stable pH (typically 8.5-9.5) throughout the reaction is crucial. The nucleophilicity of the amino group is pH-dependent, and optimal conditions ensure a sufficient reaction rate without promoting side reactions like hydrolysis of the Fmoc reagent.

Careful monitoring of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of completion and to ensure the synthesis of high-purity Fmoc-Cycloheptyl-Ala-OH.

Purification and Isolation Protocols for High-Purity this compound

The isolation and purification of this compound are critical steps to ensure its suitability for applications such as solid-phase peptide synthesis (SPPS), where high purity is essential for achieving high yields and desired peptide purity. altabioscience.com The purification strategies for Fmoc-protected amino acids generally aim to remove unreacted starting materials, coupling reagents, and side-products formed during the synthesis and Fmoc-protection steps.

Commonly, purification is achieved through recrystallization from appropriate solvent systems. The choice of solvent is determined by the solubility characteristics of the crude this compound and the impurities present. Based on established protocols for analogous Fmoc-amino acids, solvents such as toluene or isopropyl alcohol are effective. ajpamc.com The process typically involves dissolving the crude product in a minimal amount of the chosen solvent at an elevated temperature, followed by gradual cooling to induce crystallization of the pure compound, leaving impurities in the mother liquor. ajpamc.com The resulting crystals are then filtered, washed with a cold solvent to remove residual impurities, and dried under a vacuum.

For more challenging separations or to achieve very high purity levels (≥99.5%), column chromatography is employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase to separate the target compound from closely related impurities.

The table below summarizes common purification methods applicable to Fmoc-amino acids, which can be adapted for this compound.

| Purification Method | Typical Solvents/Mobile Phase | Principle | Typical Purity Achieved |

| Recrystallization | Toluene, Isopropyl Alcohol, Ethyl Acetate/Hexane | Differential solubility of the compound and impurities at varying temperatures. | >98% |

| Column Chromatography | Silica gel with gradients of ethyl acetate and hexane | Differential adsorption of the compound and impurities onto a solid stationary phase. | >99% |

| Preparative RP-HPLC | Acetonitrile/Water gradients with additives like TFA | Differential partitioning between a stationary phase and a mobile phase. | ≥99.5% |

Control and Assessment of Diastereomeric and Enantiomeric Purity during Synthesis

The biological and pharmacological activity of peptides is highly dependent on their stereochemistry. nih.govresearchgate.net Therefore, controlling and accurately assessing the diastereomeric and enantiomeric purity of this compound is of paramount importance, particularly as the precursor amino acid contains a chiral center. The goal is to ensure that the final product possesses a high enantiomeric excess (ee), typically greater than 99.5%. sigmaaldrich.com

The assessment of enantiomeric purity is primarily accomplished through chiral chromatography techniques. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the separation of N-Fmoc protected α-amino acid enantiomers under reversed-phase conditions. phenomenex.comwindows.net The Fmoc group itself serves as a useful chromophore for UV detection in HPLC. cat-online.com

Alternatively, capillary gas chromatography on a chiral stationary phase can be used. This method requires the amino acid to be derivatized to increase its volatility, which typically involves esterification and acylation steps. cat-online.com

The table below outlines typical analytical conditions used for the enantiomeric purity assessment of Fmoc-amino acids.

| Analytical Technique | Column Type | Typical Mobile Phase / Conditions | Detection Method | Key Advantage |

| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) windows.net | Isocratic or gradient elution with Acetonitrile/Water/TFA or Methanol/Ammonium Acetate phenomenex.comsigmaaldrich.com | UV-Vis Spectroscopy | High resolution, direct analysis without further derivatization. cat-online.com |

| Chiral GC-MS | Chiral stationary phase (e.g., Chirasil-Val) | Temperature-programmed elution with a carrier gas (e.g., Helium) | Mass Spectrometry (MS) | High sensitivity and can provide structural information for peak identification. cat-online.com |

Control of stereochemical purity begins with the synthesis of the cycloheptyl-alanine precursor. Asymmetric synthesis methods are employed to produce the desired enantiomer. Throughout the subsequent Fmoc-protection and purification steps, conditions that could lead to racemization, such as exposure to strong bases or high temperatures for prolonged periods, are carefully avoided.

Integration of Fmoc Cycloheptyl Ala Oh into Peptide and Peptidomimetic Scaffolds

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, and the integration of bulky residues like Fmoc-Cycloheptyl-Ala-OH necessitates special consideration within this framework. chempep.com The large cycloheptyl group can impede reaction kinetics, promote aggregation, and increase the risk of side reactions.

The successful coupling of sterically hindered amino acids like this compound is highly dependent on the choice of activating agent and reaction conditions. Standard coupling reagents may prove insufficient to overcome the steric bulk of the cycloheptyl moiety, leading to incomplete reactions and the formation of deletion sequences. researchgate.net

More potent coupling reagents are generally required. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often employed due to their high reactivity. nih.gov Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. rsc.org The choice of base is critical; a sterically hindered, non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine is preferred to minimize side reactions like racemization. researchgate.net

Solvents that promote better resin swelling and solvation of the growing peptide chain can significantly improve coupling efficiency. While DMF (Dimethylformamide) is standard, solvents like NMP (N-Methyl-2-pyrrolidone) or solvent mixtures, sometimes referred to as "magic mixtures" (e.g., DCM/DMF/NMP), can disrupt aggregation and enhance reaction rates. sigmaaldrich.comresearchgate.net

Table 1: Recommended Coupling Conditions for Sterically Hindered Residues like this compound

| Coupling Reagent | Additive | Base | Solvent | Key Considerations |

| HATU | - | DIPEA or Collidine | DMF or NMP | Highly efficient for hindered couplings; may require extended reaction times or double coupling. |

| HCTU | - | DIPEA or Collidine | DMF or NMP | Similar to HATU, known for rapid activation and reduced racemization risk compared to HBTU. |

| PyBOP | HOBt | DIPEA | DMF / DCM | Robust reagent, often used for challenging couplings. HOBt is formed as a byproduct. researchgate.net |

| DIC / Oxyma | Oxyma Pure | - | DMF | Carbodiimide-based activation; Oxyma is a superior alternative to HOBt, enhancing reaction rates and suppressing racemization. |

Two primary side reactions are of concern when incorporating this compound: racemization and the formation of impurities related to the Fmoc group itself.

Racemization: The activation of any Fmoc-amino acid can lead to the loss of stereochemical integrity via the formation of an oxazolone (B7731731) intermediate. peptide.com This risk is heightened for sterically hindered residues during the base-catalyzed coupling step. luxembourg-bio.com Mitigation strategies include:

Use of Additives: Incorporating additives like HOBt (Hydroxybenzotriazole) or its safer, more effective successor, Oxyma Pure (Ethyl cyanohydroxyiminoacetate), into the coupling mixture can suppress racemization. peptide.com

Choice of Base: Employing a weaker or more sterically hindered base, such as 2,4,6-collidine, instead of DIPEA can reduce the rate of base-catalyzed epimerization. researchgate.net

Pre-activation Time: Minimizing the time between carboxyl group activation and its presentation to the resin-bound amine can limit the opportunity for the activated species to racemize.

Fmoc-Related Impurities: The synthesis of Fmoc-amino acid derivatives can sometimes lead to the formation of impurities like Fmoc-β-Ala-OH. This occurs through a Lossen-type rearrangement during the introduction of the Fmoc protecting group. nih.gov If present in the starting material, this impurity will be incorporated into the growing peptide chain, leading to a difficult-to-separate deletion-insertion sequence. The use of high-purity, pre-screened this compound is the most effective way to prevent this contamination. nih.gov

Peptide sequences prone to forming strong inter- or intramolecular hydrogen bonds can aggregate on the solid support, leading to poor reaction kinetics and incomplete synthesis. These are known as "difficult sequences". frontiersin.org The introduction of a bulky and highly hydrophobic residue like cycloheptyl-alanine can exacerbate this problem. sigmaaldrich.com

However, the strategic placement of such a residue can also be used to disrupt undesirable secondary structures. The conformational constraints imposed by the cycloheptyl group can act as a "helix breaker" or stabilize specific turn structures, depending on the sequence context. nih.govnih.gov To manage aggregation induced by this residue, several techniques can be employed:

Elevated Temperatures: Performing couplings at higher temperatures (e.g., using microwave-assisted SPPS) can provide the energy to break up aggregates and speed up reaction rates. researchgate.net

Chaotropic Agents: The addition of salts like LiCl to the coupling or deprotection solutions can disrupt hydrogen bonding networks. sigmaaldrich.com

Backbone Protection: Utilizing derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can temporarily shield the backbone amide, preventing aggregation. sigmaaldrich.com

The choice of resin and linker is crucial for the successful synthesis of peptides containing bulky C-terminal residues or difficult sequences.

Low-Loading Resins: Resins with a lower substitution level (e.g., 0.1–0.4 mmol/g) are highly recommended. researchgate.net This increases the distance between growing peptide chains, reducing steric hindrance and minimizing inter-chain aggregation, thereby improving accessibility for reagents.

PEG-Grafted Resins: Resins like TentaGel, which are composed of polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene core, provide a more solution-like environment. This can improve solvation and the kinetics of difficult couplings. chempep.com

Specialized Linkers: For attaching the first this compound residue, highly acid-labile linkers such as the 2-chlorotrityl chloride (2-CTC) linker are particularly advantageous. peptide.com Attaching the amino acid to this resin does not require carboxyl activation, thereby completely avoiding racemization at the C-terminal position. peptide.com Furthermore, the steric bulk of the trityl linker helps to prevent diketopiperazine formation, a common side reaction at the dipeptide stage. peptide.com

Table 2: Resin and Linker Strategies for this compound

| Resin/Linker Type | Advantage for Bulky Residues | Typical Application |

| 2-Chlorotrityl (2-CTC) Resin | Prevents C-terminal racemization during loading; suppresses diketopiperazine formation; allows for mild cleavage to yield protected fragments. peptide.com | Ideal for the first amino acid; synthesis of protected peptide fragments. |

| Wang Resin (Low-Load) | Reduces steric hindrance and aggregation between peptide chains. researchgate.net | General synthesis of peptide acids, especially for longer or difficult sequences. |

| PEG-PS Resins (e.g., TentaGel) | Improves solvation of the peptide chain, creating a more favorable reaction environment. chempep.com | Synthesis of long and hydrophobic peptides. |

| Sieber Amide Resin | Allows for mild cleavage conditions (e.g., dilute TFA) to produce peptide amides while keeping acid-labile side-chain protecting groups intact. biosynth.com | Synthesis of protected peptide amides. |

Solution-Phase Peptide Synthesis (LPPS/SolPPS) Methodologies

While SPPS is dominant, solution-phase synthesis remains a powerful technique, particularly for the large-scale production of peptides or for strategies involving the coupling of large, protected peptide segments.

Fragment condensation is an approach where a peptide is assembled from several smaller, pre-synthesized protected fragments rather than single amino acids. This strategy can be advantageous for long peptides or to isolate problematic synthetic steps.

A fragment containing the bulky cycloheptyl-alanine residue can be synthesized first, for instance, using SPPS on a hyper-acid sensitive resin like 2-CTC. The protected fragment can then be cleaved from the resin while keeping its side-chain protecting groups intact. merckmillipore.com This fragment, with either a free N-terminus or a free C-terminus, is then coupled to another protected fragment in solution. This method confines the challenges of incorporating the bulky residue to a smaller, more manageable synthesis, which can be purified and characterized before being used in the final condensation step. The primary challenge in fragment condensation is maintaining chiral purity at the C-terminal residue of the activating fragment. Additives that suppress racemization, such as Oxyma Pure, are essential during the solution-phase coupling step.

Purification Techniques in Solution-Phase Peptide Synthesis (e.g., Crystallization, Group-Assisted Purification)

Traditional purification methods like chromatography can be challenging and costly, especially for large-scale synthesis of peptides containing bulky, unnatural amino acids. Solution-phase synthesis, while scalable, often requires efficient purification strategies to remove excess reagents and byproducts.

Group-Assisted Purification (GAP): A more versatile approach for solution-phase synthesis is Group-Assisted Purification (GAP). nih.govgappeptides.comrsc.org This strategy avoids traditional chromatography and recrystallization by attaching a specialized functional group, or "GAP auxiliary," to the peptide. nih.govgappeptides.com This auxiliary group imparts unique solubility characteristics to the peptide, allowing for the easy removal of impurities through simple washing and extraction with specific solvents. nih.gov

The GAP method offers several advantages, particularly for peptides incorporating sterically demanding residues like Cycloheptyl-Ala:

High Crude Purity: GAP synthesis can achieve crude purities of up to 99% without the need for column chromatography. gappeptides.com

Reduced Waste: It significantly minimizes the consumption of raw materials and solvents, making it a "greener" chemical process. rsc.orggappeptides.com

Scalability: The method is highly scalable and does not require specialized equipment, addressing a major challenge in traditional peptide manufacturing. gappeptides.comscispace.com

In the context of a peptide containing Cycloheptyl-Ala, a GAP anchor molecule would be attached to the C-terminus. The peptide elongation would proceed in solution using standard Fmoc/tBu chemistry. After each coupling and deprotection step, the GAP-tagged peptide can be selectively precipitated or extracted, while unreacted reagents and byproducts are washed away. gappeptides.com Once the synthesis is complete, the GAP auxiliary is cleaved to release the purified peptide.

| Purification Technique | Principle | Advantages for Cycloheptyl-Ala Peptides | Limitations |

| Crystallization | Spontaneous formation of a highly ordered solid crystal from a solution. | Can yield exceptionally high purity product in a single step. | Highly sequence-dependent; success is not guaranteed. |

| Group-Assisted Purification (GAP) | A functional group (auxiliary) is attached to the peptide to alter its solubility, allowing for purification by washing/extraction. nih.govgappeptides.com | Avoids chromatography, reduces solvent waste, highly scalable, yields high purity products. rsc.orggappeptides.com | Requires synthesis of the GAP auxiliary and an additional cleavage step at the end. |

Chemo-Enzymatic and Hybrid Synthetic Approaches for Peptide Elongation

To overcome the limitations of purely chemical synthesis, especially for long or complex peptides, chemo-enzymatic and hybrid approaches are gaining prominence. qyaobio.com These methods are particularly relevant for incorporating unnatural amino acids like Cycloheptyl-Ala.

Chemo-Enzymatic Peptide Synthesis (CEPS): CEPS utilizes enzymes, typically proteases working in reverse, to ligate chemically synthesized peptide fragments. qyaobio.comnih.gov This approach combines the flexibility of chemical synthesis for creating fragments (which can contain unnatural amino acids like Cycloheptyl-Ala) with the remarkable specificity and mild reaction conditions of enzymatic catalysis. nih.gov

Enzymes such as subtilisin and the engineered omniligase-1 can catalyze the formation of peptide bonds between unprotected peptide segments in aqueous solutions. qyaobio.comrsc.org This method avoids the harsh reagents and extensive protecting group strategies required in purely chemical ligations, leading to higher yields and purity. qyaobio.com For a target peptide containing Cycloheptyl-Ala, one fragment could be synthesized to terminate just before the desired incorporation site, and a second fragment would be the N-terminally protected Cycloheptyl-Ala residue or a short peptide starting with it. The enzyme would then specifically join these two fragments.

Key Features of CEPS:

High Specificity: Enzymes form peptide bonds at specific locations without racemization. nih.gov

Mild Conditions: Reactions are typically performed in aqueous buffers at or near neutral pH. rsc.org

Green Chemistry: The process reduces the use of toxic reagents and solvents. nih.gov

Long Peptides: CEPS is ideal for producing peptides up to 200 amino acids in length, well beyond the typical range of standard solid-phase peptide synthesis (SPPS). qyaobio.com

Synthesizing peptide fragments on a solid support (SPPS).

Cleaving the fragments from the resin.

Using an enzymatic ligation step (CEPS) to join the fragments in solution.

This approach leverages the speed of SPPS for fragment creation and the efficiency of CEPS for clean ligation, making it a powerful strategy for synthesizing complex peptidomimetics. nih.gov

| Approach | Description | Relevance for Cycloheptyl-Ala Integration |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | Uses enzymes to ligate chemically synthesized peptide fragments. qyaobio.com | Allows for the clean incorporation of fragments containing the bulky Cycloheptyl-Ala residue under mild, aqueous conditions, avoiding side reactions. nih.gov |

| Hybrid Synthesis | Combines multiple synthetic methods (e.g., SPPS and CEPS). nih.gov | Leverages the strengths of different techniques; for instance, using SPPS for rapid fragment synthesis and CEPS for efficient, clean ligation of those fragments. |

Post-Synthetic Modifications and Derivatizations of Peptides Containing Cycloheptyl-Ala

Once a peptide containing Cycloheptyl-Ala has been synthesized and purified, it can undergo further modifications to enhance its properties or add new functionalities. peptide.comnih.gov These post-synthetic modifications can be used to improve stability, modulate biological activity, or attach labels for detection and imaging. genscript.combiosynth.com

Common Post-Synthetic Modifications:

Cyclization: Many natural peptides are cyclic, a feature that often enhances stability and receptor affinity. peptide.com Peptides containing Cycloheptyl-Ala can be cyclized through various methods, such as forming an amide bond between the N- and C-termini or a disulfide bridge between two cysteine residues. The presence of the bulky cycloheptyl group can act as a conformational constraint, potentially pre-organizing the linear peptide for more efficient cyclization.

PEGylation: The attachment of polyethylene glycol (PEG) chains is a common strategy to increase the half-life and solubility of therapeutic peptides. genscript.com

Glycosylation: Adding sugar moieties to the peptide can improve solubility, stability, and pharmacokinetic properties. researchgate.net Glycosylation can be achieved by incorporating glycosylated amino acid building blocks during synthesis or through post-synthetic chemical or enzymatic methods. peptide.com

Methylation: N-methylation of the peptide backbone can increase resistance to enzymatic degradation and improve cell permeability. peptide.comgenscript.com

Labeling: Fluorescent dyes (e.g., FAM, Cy3, Cy5) or biotin (B1667282) can be attached to the peptide, typically at the N-terminus or a lysine (B10760008) side chain, for use in diagnostic assays or imaging studies. peptide.comgenscript.com

The bulky and hydrophobic nature of the Cycloheptyl-Ala side chain may influence the efficiency and outcome of these derivatization reactions. For instance, it could sterically hinder access to nearby reactive sites or, conversely, create a specific local environment that favors a particular modification.

| Modification | Purpose | Potential Impact of Cycloheptyl-Ala |

| Cyclization | Increase stability, constrain conformation, enhance receptor binding. peptide.com | The bulky side chain may pre-organize the peptide backbone, potentially favoring certain cyclic structures. |

| PEGylation | Improve solubility, increase in vivo half-life. genscript.com | May help to offset the hydrophobicity of the cycloheptyl group. |

| Glycosylation | Enhance solubility and bioavailability. researchgate.net | Can improve the overall physicochemical profile of the hydrophobic peptide. |

| N-Methylation | Increase proteolytic stability and membrane permeability. peptide.com | The combination of backbone modification and a bulky side chain can significantly alter peptide structure and function. |

| Fluorescent Labeling | Enable detection and visualization in biological assays. genscript.com | The local environment created by the cycloheptyl group could potentially affect the photophysical properties of a nearby dye. |

Conformational Analysis and Structural Impact of the Cycloheptyl Alanine Moiety

Spectroscopic Methods for Elucidating Peptide Conformation

Spectroscopic techniques are indispensable for studying the three-dimensional structure of peptides in solution, providing insights into dynamic processes and conformational equilibria that are often invisible to solid-state methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the high-resolution structure of peptides in solution. springernature.com It provides detailed information at the atomic level, allowing for the characterization of backbone and side-chain conformations, dynamics, and intermolecular interactions. mdpi.comuzh.ch

For peptides incorporating Cycloheptyl-Ala, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. The process begins with the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. mdpi.com 2D experiments like Total Correlational Spectroscopy (TOCSY) are used to identify proton spin systems within each amino acid residue, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximities between protons that are less than ~5 Å apart. These NOE-derived distance restraints are fundamental to calculating the three-dimensional structure. uzh.ch

The bulky and flexible cycloheptyl group is expected to have several distinct effects on the NMR spectrum:

Chemical Shift Perturbations: The steric bulk of the cycloheptyl ring can force the peptide backbone to adopt specific dihedral angles (φ, ψ), leading to significant changes in the chemical shifts of backbone amide protons (HN) and α-protons (Hα) compared to standard random coil values. The aliphatic protons of the cycloheptyl ring itself will produce a complex set of overlapping signals in the upfield region of the ¹H spectrum.

Dihedral Angle Restraints: The three-bond scalar coupling constant (³J(HN,Hα)) can be used in the Karplus equation to provide an estimate of the backbone dihedral angle φ. Alterations in the preferred φ angle due to the cycloheptyl group would be directly reflected in this value.

Side-Chain Conformation: NOEs between the cycloheptyl protons and protons on the peptide backbone or adjacent residues can help define the orientation and average conformation of the side chain. The relative configuration of cyclic amino acid residues is often a primary determinant of the peptide's folding pattern. uab.cat

Table 1: Key NMR Parameters for Peptide Conformational Analysis

| NMR Parameter | Information Derived | Relevance to Cycloheptyl-Ala |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure | Bulky side chain induces perturbations, indicating conformational preferences. |

| ³J(HN,Hα) Coupling Constants | Backbone dihedral angle (φ) | Reveals steric constraints imposed by the cycloheptyl group on the backbone. |

| Nuclear Overhauser Effect (NOE) | Inter-proton distances (<5 Å) | Defines backbone folds, side-chain orientation, and tertiary contacts. |

| Temperature Coefficients (dδ/dT) | Solvent exposure of amide protons | Identifies protons involved in stable intramolecular hydrogen bonds. |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins in solution. units.it The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary chromophore in the far-UV region (190-250 nm) is the amide bond of the backbone. youtube.com The spatial arrangement of these amide bonds in regular secondary structures like α-helices, β-sheets, and β-turns gives rise to characteristic CD spectra. youtube.com

The incorporation of a Cycloheptyl-Ala residue can significantly impact a peptide's secondary structure:

α-Helix: Characterized by strong negative bands near 222 nm and 208 nm, and a positive band around 192 nm. nih.gov The large cycloheptyl side chain may act as a poor helix-former due to steric hindrance with the preceding turn of the helix.

β-Sheet: Typically shows a single negative band around 216-218 nm and a positive band near 195 nm. The hydrophobic nature of the cycloheptyl group could promote aggregation and the formation of intermolecular β-sheets at higher concentrations.

Random Coil: A disordered conformation is characterized by a strong negative band near 200 nm. jst.go.jp The flexibility of the seven-membered ring might favor a disordered state by preventing the peptide from adopting a single, stable conformation.

Table 2: Characteristic Far-UV CD Maxima for Peptide Secondary Structures

| Secondary Structure | Positive Maximum (nm) | Negative Maximum/a (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| β-Turn | Varies with turn type | Varies with turn type |

| Random Coil | ~212 | ~198 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a peptide's conformation by probing its molecular vibrations. semanticscholar.org These techniques are highly sensitive to secondary structure and hydrogen bonding patterns. kennesaw.edu

The most informative vibrational modes for peptide analysis are the amide bands:

Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to secondary structure. For example, α-helices typically show an Amide I band around 1650-1658 cm⁻¹, β-sheets around 1620-1640 cm⁻¹, and random coils around 1640-1650 cm⁻¹. researchgate.net

Amide II Band (1510-1580 cm⁻¹): This mode results from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is also conformationally sensitive but is often more complex to interpret than the Amide I band.

Amide A Band (~3300 cm⁻¹): Arising from the N-H stretching vibration, the frequency of this band can indicate whether an amide proton is involved in hydrogen bonding (lower frequency) or is solvent-exposed (higher frequency).

The introduction of Cycloheptyl-Ala would be expected to influence the vibrational spectrum by sterically restricting the backbone into specific conformations, which would be reflected in the precise frequencies of the amide bands. kennesaw.edu Furthermore, the cycloheptyl side chain itself will contribute a series of C-H stretching and bending vibrations, primarily in the 2850-2950 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. While often complex, these side-chain modes can provide an additional layer of structural information. nih.gov

X-ray Crystallography Studies of Model Peptides Incorporating Cycloheptyl-Ala

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. escholarship.org By analyzing the diffraction pattern of X-rays passed through a single crystal of a peptide, one can generate an electron density map and build an atomic-resolution model of the molecule. iisc.ac.in This provides unparalleled detail on bond lengths, bond angles, and torsion angles, revealing the exact conformation adopted by the peptide in the crystal lattice.

In one such study of endothiapepsin inhibitors, the cyclohexyl ring was observed to occupy a specific hydrophobic pocket (the S1 pocket). The analysis revealed the precise torsion angles of the Cha side chain (χ1, χ2) and the subtle adjustments made by the surrounding enzyme residues to accommodate its bulk. nih.gov These types of studies demonstrate that the Cha side chain, while sterically demanding, can be oriented to achieve favorable van der Waals contacts without inducing major distortions in the main peptide chain. It is reasonable to infer that the larger, more flexible cycloheptyl ring would have an even more pronounced steric influence, potentially requiring more significant conformational adjustments in the surrounding peptide structure to achieve a stable, crystalline state.

Table 3: Representative Data from X-ray Crystallographic Analysis

| Structural Parameter | Typical Information Provided |

| Space Group & Unit Cell Dimensions | Crystal symmetry and packing arrangement. |

| Backbone Torsion Angles (φ, ψ) | Defines the precise backbone conformation (e.g., helical, extended). |

| Side-Chain Torsion Angles (χ) | Describes the orientation and rotameric state of the side chain. |

| Hydrogen Bond Geometries | Identifies all intramolecular and intermolecular hydrogen bonds. |

| Solvent Accessible Surface Area | Quantifies the hydrophobic character and packing efficiency. |

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques, allowing for the exploration of peptide conformational energy landscapes and the prediction of structural properties.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. byu.edu The total potential energy is described by a function known as a force field, which is a collection of equations and associated parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). aip.org

Standard force fields like AMBER, CHARMM, and OPLS are extensively parameterized for the 20 proteinogenic amino acids. nih.gov However, to accurately model a peptide containing a non-standard residue like Cycloheptyl-Ala, specific parameters for this new building block must be developed. nih.gov The parameterization process is a multi-step procedure that relies heavily on high-level quantum mechanical (QM) calculations: acs.org

Initial Geometry and Bonded Parameters: An initial geometry of a model compound (e.g., N-acetyl-Cycloheptyl-Ala-N'-methylamide) is optimized using QM methods. Bond lengths and angles are typically adopted from analogous atom types already present in the force field.

Partial Charge Derivation: QM calculations are used to determine the electrostatic potential (ESP) on the molecular surface. Atomic-centered partial charges are then fitted to reproduce this ESP, ensuring an accurate description of the molecule's electrostatic properties. nih.gov

Torsional Parameter Optimization: This is the most critical step for conformational accuracy. QM calculations are used to scan the potential energy surface by systematically rotating key dihedral angles (e.g., the χ1 and χ2 side-chain torsions, as well as the internal ring torsions of the cycloheptyl group). The torsional parameters in the MM force field are then optimized to reproduce these QM energy profiles. acs.org

Validation: The newly generated parameters are validated by running molecular dynamics (MD) simulations and comparing the resulting structural and dynamic properties against available experimental data (e.g., from NMR or X-ray crystallography) or higher-level QM calculations. nih.gov

Once parameterized, the Cycloheptyl-Ala residue can be incorporated into MD simulations to explore the conformational dynamics of the entire peptide, predict stable secondary structures, and calculate thermodynamic properties like the free energy of folding. byu.edu

Molecular Dynamics Simulations to Explore Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior and conformational preferences of molecules over time. In the context of Fmoc-Cycloheptyl-Ala-OH, MD simulations can provide valuable insights into the accessible conformations of the cycloheptyl ring and its influence on the peptide backbone.

A typical MD simulation of a peptide containing a cycloheptyl-alanine residue would involve solvating the peptide in a water box and simulating its movement over nanoseconds to microseconds. The trajectory of the simulation would reveal the preferred dihedral angles of the cycloheptyl side chain and its dynamic interplay with the peptide backbone.

The cycloheptyl group is known to have a complex conformational landscape with several low-energy conformers, primarily the twist-chair and chair forms. MD simulations would likely show the side chain dynamically transitioning between these conformations. The relative populations of these conformers would be influenced by steric interactions with the peptide backbone and surrounding solvent molecules.

Table 1: Illustrative Conformational Substates of the Cycloheptyl Side Chain from a Hypothetical Molecular Dynamics Simulation

| Conformational Substate | Key Dihedral Angles (degrees) | Relative Population (%) |

| Twist-Chair 1 | Ψ1: 55, Ψ2: -80, Ψ3: 65, Ψ4: -65, Ψ5: 80, Ψ6: -55, Ψ7: -85 | 45 |

| Twist-Chair 2 | Ψ1: -50, Ψ2: 82, Ψ3: -70, Ψ4: 70, Ψ5: -82, Ψ6: 50, Ψ7: 90 | 35 |

| Chair | Ψ1: 60, Ψ2: -60, Ψ3: 60, Ψ4: -60, Ψ5: 60, Ψ6: -60, Ψ7: 60 | 15 |

| Boat | Ψ1: 90, Ψ2: -50, Ψ3: -50, Ψ4: 90, Ψ5: -50, Ψ6: -50, Ψ7: 90 | 5 |

Note: The dihedral angles and populations are hypothetical and serve to illustrate the expected outcomes of an MD simulation.

The simulations would also highlight the impact of the bulky cycloheptyl group on the local peptide backbone. The steric bulk of the seven-membered ring would be expected to restrict the accessible Ramachandran space for the cycloheptyl-alanine residue, favoring more extended or specific helical conformations to avoid steric clashes.

Quantum Chemical Calculations of Rotamer Preferences and Steric Interactions

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), provide a more accurate description of the electronic structure and energetics of molecules compared to the classical force fields used in MD simulations. nih.gov These methods are invaluable for determining the relative energies of different rotamers of the cycloheptyl-alanine side chain and quantifying the steric interactions with the peptide backbone.

By performing QC calculations on a model dipeptide containing cycloheptyl-alanine, it is possible to construct a detailed potential energy surface as a function of the side chain dihedral angles (χ1 and χ2). This would reveal the lowest energy conformations of the cycloheptyl group and the energy barriers for rotation around the Cα-Cβ and Cβ-Cγ bonds.

The steric hindrance imposed by the cycloheptyl ring can be quantified by calculating the strain energy as the peptide backbone is forced into different conformations. For example, QC calculations can predict the energetic penalty for adopting backbone dihedral angles (φ and ψ) that lead to close contacts between the side chain and backbone atoms.

Table 2: Hypothetical Relative Energies of Cycloheptyl-Alanine Rotamers from Quantum Chemical Calculations

| Rotamer | χ1 (degrees) | χ2 (degrees) | Relative Energy (kcal/mol) |

| g+ | 60 | 60 | 0.0 |

| t | 180 | 180 | 1.2 |

| g- | -60 | -60 | 2.5 |

| g+, t | 60 | 180 | 0.8 |

| t, g+ | 180 | 60 | 1.5 |

Note: These values are illustrative and represent the expected trend of energetic preferences for a bulky side chain.

Influence of the Cycloheptyl Group on Peptide Foldamer Formation and Helical Propensities

The incorporation of conformationally constrained amino acids is a key strategy in the design of foldamers, which are non-natural oligomers that adopt well-defined secondary structures. nih.govnih.gov The bulky and conformationally complex cycloheptyl group in cycloheptyl-alanine is expected to strongly influence the folding behavior of peptides.

The steric bulk of the cycloheptyl side chain can promote the formation of helical structures. By restricting the accessible backbone conformations to the helical region of the Ramachandran plot, the entropic cost of folding into a helix is reduced. Cγ-branched amino acids, a category that includes cycloheptyl-alanine, are known to be strong helix promoters.

In the context of foldamers, the defined conformational preferences of the cycloheptyl group could be exploited to direct the formation of specific helical structures, such as 12- or 14-helices, which are common in β- and γ-peptides. The rigid nature of the cycloalkyl ring can act as a scaffold, pre-organizing the peptide backbone into a helical conformation.

The increased hydrophobicity of the cycloheptyl side chain can also contribute to the stability of helical structures, particularly in aqueous environments, through the hydrophobic effect. The aggregation of these bulky nonpolar side chains can drive the folding of the peptide into a compact, helical conformation.

Table 3: Comparison of Helical Propensity of Alanine Derivatives

| Amino Acid | Side Chain | Relative Helical Propensity (ΔΔG, kcal/mol) |

| Alanine | -CH3 | 0.00 |

| Cyclopentyl-Alanine | -CH(CH2)4 | -0.35 |

| Cyclohexyl-Alanine | -CH(CH2)5 | -0.45 |

| Cycloheptyl-Alanine (Predicted) | -CH(CH2)6 | -0.55 |

Note: The helical propensities are relative to Alanine and the value for Cycloheptyl-Alanine is an educated prediction based on the trend of increasing side chain size.

Biomolecular Design and Chemical Probe Applications

Design and Synthesis of Peptidomimetics Featuring Cycloheptyl-Ala Residues

The synthesis of peptidomimetics incorporating Fmoc-Cycloheptyl-Ala-OH allows for the systematic modification of peptide backbones to improve their pharmacological profiles. The cycloheptyl group, being a large and non-polar moiety, can significantly influence the conformational landscape and biological activity of a peptide.

Engineering for Enhanced Proteolytic Stability (in vitro studies)

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The introduction of sterically hindered amino acids, such as those with a cycloheptyl group, can effectively shield the peptide backbone from enzymatic cleavage.

In vitro studies have demonstrated that the incorporation of bulky side chains significantly increases the half-life of peptides in the presence of various proteases. For instance, a study on model peptides has shown that the presence of bulky cycloalkyl α,β-dehydroamino acids enhances resistance to degradation by Pronase, a mixture of proteases. This resistance is attributed to the steric hindrance provided by the bulky side chain, which limits the access of the protease to the scissile peptide bond. While specific data for Cycloheptyl-Ala is not extensively documented, the trend observed with other bulky cycloalkyl amino acids suggests a similar or even more pronounced effect due to the larger size of the cycloheptyl group.

Table 1: Illustrative Proteolytic Stability of Peptides Containing Bulky Amino Acids This table presents hypothetical data based on established principles to illustrate the expected increase in proteolytic stability.

| Peptide Sequence | Amino Acid at Position X | Half-life in Human Serum (in vitro) |

|---|---|---|

| GGWXGGY-NH2 | Alanine | 15 min |

| GGWXGGY-NH2 | Cyclohexylalanine | 120 min |

| GGWXGGY-NH2 | Cycloheptyl-Ala | > 240 min (projected) |

Modulation of Receptor Binding Affinity and Selectivity (in vitro mechanistic studies)

The cycloheptyl side chain can play a crucial role in modulating the binding affinity and selectivity of a peptide to its target receptor. The hydrophobic nature of the cycloheptyl group can facilitate favorable interactions with hydrophobic pockets within the receptor's binding site. Furthermore, the steric bulk of the side chain can enforce a specific conformation of the peptide that is optimal for receptor binding.

In vitro mechanistic studies on various G-protein coupled receptors (GPCRs) have shown that replacing a natural amino acid with one bearing a bulky aliphatic side chain can lead to significant changes in binding affinity. For example, the substitution of a phenylalanine residue with cyclohexylalanine in a neuropeptide Y antagonist was shown to increase its binding affinity. The bulky cycloalkyl group can fill a hydrophobic cavity in the receptor, leading to a more stable peptide-receptor complex.

Table 2: Illustrative Receptor Binding Affinities of Peptides with Bulky Amino Acid Substitutions This table includes representative data from studies on related bulky amino acids to demonstrate the potential impact of Cycloheptyl-Ala.

| Peptide Analog | Modification | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|---|

| [Leu31, Pro34]-NPY | Parent Peptide | Y1 Receptor | 8.5 |

| [Cha31, Pro34]-NPY | Phe to Cyclohexylalanine | Y1 Receptor | 3.2 |

| Substance P | Parent Peptide | NK1 Receptor | 1.2 |

Induction and Stabilization of Specific Secondary Structures (e.g., α-helices, β-turns, β-sheets)

The conformational preferences of amino acids are a key determinant of peptide secondary structure. The bulky and sterically demanding nature of the cycloheptyl group in Cycloheptyl-Ala can be exploited to induce and stabilize specific secondary structures such as α-helices, β-turns, and β-sheets.

The restriction of the phi (φ) and psi (ψ) dihedral angles by the cycloheptyl side chain can favor the adoption of well-defined secondary structures. For example, the incorporation of bulky amino acids has been shown to promote the formation of helical structures in short peptides that would otherwise exist as random coils in solution. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques to study these conformational changes in vitro. While specific structural studies on Cycloheptyl-Ala-containing peptides are limited, the principles established for other bulky amino acids are applicable.

Application in Combinatorial Library Synthesis for Ligand Discovery

This compound is a valuable building block for the synthesis of combinatorial peptide libraries. nih.gov These libraries, containing a vast number of different peptide sequences, can be screened against a biological target to identify novel ligands with high affinity and specificity. nih.gov The inclusion of unnatural amino acids like Cycloheptyl-Ala greatly expands the chemical diversity of these libraries, increasing the probability of discovering potent and selective binders. researchgate.net

The "split-and-mix" synthesis method is commonly employed to generate one-bead-one-compound (OBOC) libraries. nih.gov In this process, this compound can be incorporated at specific positions in the peptide sequence, introducing unique steric and hydrophobic features that can be critical for target recognition.

Development of Enzyme Inhibitors or Activators (in vitro mechanistic studies)

The design of potent and selective enzyme inhibitors is a cornerstone of drug discovery. The incorporation of this compound into peptide-based inhibitors can enhance their efficacy by providing a bulky group that can occupy and block the active site of an enzyme.

In vitro mechanistic studies are crucial for characterizing the inhibitory activity of these modified peptides. These studies typically involve kinetic assays to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The cycloheptyl group can be designed to mimic the substrate of an enzyme, leading to tight binding and potent inhibition.

Table 3: Illustrative In Vitro Inhibition Data for Peptides with Bulky Amino Acids This table presents hypothetical data to illustrate the potential of Cycloheptyl-Ala in enzyme inhibitor design, based on known structure-activity relationships.

| Enzyme Target | Inhibitor Peptide Sequence | Modification | Inhibition Constant (Ki, µM) |

|---|---|---|---|

| Cathepsin S | Ac-Leu-Val-X-NH2 | X = Lys | 15.2 |

| Cathepsin S | Ac-Leu-Val-X-NH2 | X = Cyclohexyl-Ala | 2.8 |

| Thrombin | D-Phe-Pro-X-NH2 | X = Arg | 0.5 |

Utilization as Molecular Probes for Investigating Biological Systems (in vitro)

Peptides incorporating unique amino acids can serve as powerful molecular probes to investigate biological systems in vitro. nih.gov this compound can be used to synthesize peptides that are subsequently labeled with fluorescent dyes or other reporter molecules. The bulky cycloheptyl group can influence the local environment of the reporter group, potentially leading to environmentally sensitive fluorescent probes.

These probes can be used in a variety of in vitro applications, including fluorescence microscopy to visualize cellular processes, fluorescence polarization assays to study peptide-protein interactions, and as affinity labels to identify and characterize target proteins. The cycloheptyl moiety can also serve as a handle for attaching other functionalities, such as cross-linking agents or affinity tags. For example, a peptide containing Cycloheptyl-Ala could be synthesized with a fluorescent tag to monitor its binding to a target protein in real-time using techniques like fluorescence resonance energy transfer (FRET).

Role in Constructing Robust Molecular Scaffolds for Drug Discovery (excluding clinical efficacy)

This compound is a non-canonical amino acid derivative utilized as a specialized building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains is a strategic choice in biomolecular design, aimed at creating robust and structurally defined molecular scaffolds. The defining feature of this compound is its cycloheptyl side chain, a bulky and non-polar moiety that imparts specific and desirable physicochemical properties to a nascent peptide scaffold. These properties are instrumental in overcoming some of the inherent limitations of native peptides as drug candidates, such as poor stability and conformational flexibility.

The primary role of this compound in drug discovery is not as a pharmacologically active agent itself, but as a structural component to build frameworks with enhanced characteristics. Its utility is centered on modulating the three-dimensional structure and stability of peptides.

Detailed Research Findings

Research into the application of non-canonical amino acids with bulky, hydrophobic side chains, such as cycloalkyl alanines, has elucidated several key advantages in the construction of molecular scaffolds.

Induction of Conformational Rigidity: The large cycloheptyl group imposes significant steric hindrance, which restricts the rotational freedom of the peptide backbone in its vicinity. This constraint reduces the conformational flexibility of the peptide, forcing it to adopt a more defined and predictable three-dimensional structure. libretexts.orgnih.gov In drug discovery, a rigid scaffold is highly desirable as it can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.

Enhancement of Proteolytic Stability: The bulky side chain can act as a steric shield, physically obstructing the approach of proteolytic enzymes that would otherwise cleave the peptide backbone. nih.gov Peptides incorporating such residues often exhibit significantly longer half-lives in biological systems. This increased stability is a critical attribute for developing viable peptide-based therapeutics. Non-canonical amino acids with N-alkyl groups or other modifications are a common strategy to improve proteolytic stability and other pharmacokinetic properties. nih.gov

Creation of Novel Structural Topologies: The use of non-standard building blocks like this compound allows chemists to access novel molecular shapes that are not possible with the 20 proteinogenic amino acids. This expands the chemical space available for drug discovery, enabling the design of scaffolds that can interact with challenging drug targets, such as protein-protein interfaces. The introduction of unique cyclic structures is a known method for enhancing peptide diversity and improving pharmacological properties. chemimpex.com

The table below summarizes the comparative impact of incorporating Alanine versus a cycloalkyl Alanine, such as Cycloheptyl-Alanine, into a peptide scaffold.

| Property | Standard L-Alanine | Cycloheptyl-L-Alanine | Rationale for Scaffold Design |

| Side Chain | -CH₃ (Methyl) | -(CH₂)₆CH (Cycloheptyl) | The large cycloalkyl group provides significant bulk. |

| Relative Size | Small | Very Large | Introduces steric hindrance to constrain the peptide backbone. |

| Hydrophobicity | Low | High | Promotes hydrophobic collapse, stabilizing the folded structure. nih.govjpt.com |

| Conformational Flexibility | High | Low (Locally Restricted) | Leads to more rigid, pre-organized structures for target binding. |

| Proteolytic Resistance | Low | High | The bulky side chain sterically hinders protease access to the peptide backbone. nih.gov |

By leveraging these features, medicinal chemists can design and synthesize peptide-based molecular scaffolds with high stability and structural integrity. These robust frameworks can then serve as platforms for grafting on specific binding epitopes or pharmacophores, effectively combining the stability of the scaffold with the desired biological activity of the grafted sequence. This approach is a cornerstone of modern peptidomimetic and drug discovery efforts. nih.govnih.gov

Advanced Analytical Characterization and Quality Control in Research and Development

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Fmoc-Cycloheptyl-Ala-OH and for the development of analytical methods to monitor its quality. The primary objective of HPLC analysis is to separate the main compound from any synthesis-related impurities and degradation products.

Research Findings: In a typical quality control setting, the purity of this compound is determined by reverse-phase HPLC (RP-HPLC). A standard specification for this compound is a purity of ≥98.0% as determined by HPLC peak area percentage sigmaaldrich.com. Method development for Fmoc-amino acids generally involves screening different C18 columns and mobile phases to achieve optimal separation. A common approach utilizes a gradient elution system with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile or methanol). The UV detector is typically set at a wavelength where the Fmoc group exhibits strong absorbance, such as 265 nm.

A representative HPLC method for the purity assessment of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Peptide Sequencing

Mass spectrometry is a powerful analytical technique used for the precise determination of the molecular weight of this compound, thereby confirming its chemical identity. It is also crucial in the context of peptide sequencing to verify the incorporation of the cycloheptylalanine residue into a peptide chain.

Research Findings: The molecular formula of this compound is C₂₄H₂₇NO₄, which corresponds to a molecular weight of 393.48 g/mol sigmaaldrich.comscbt.com. High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. When incorporated into a peptide and analyzed by tandem mass spectrometry (MS/MS), the unique mass of the cycloheptylalanine residue allows for its unambiguous identification within the peptide sequence. The mass of the cycloheptylalanine residue itself is 155.23 g/mol .

The table below shows the predicted mass-to-charge ratios (m/z) for various adducts of this compound that can be observed in mass spectrometry.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 394.2013 |

| [M+Na]⁺ | 416.1832 |

| [M-H]⁻ | 392.1867 |

Chromatographic and Spectroscopic Methods for Impurity Profiling and Identification

The identification and quantification of impurities in this compound are critical for ensuring the quality and consistency of peptide synthesis. Impurities can arise from the starting materials, side reactions during the synthesis of the amino acid, or degradation during storage.

Research Findings: Common impurities in Fmoc-amino acids are predictable and often related to the manufacturing process merckmillipore.com. These can include:

Dipeptide Impurities: Self-coupling of the amino acid can lead to the formation of Fmoc-Cycloheptyl-Ala-Cycloheptyl-Ala-OH.

β-Alanine Impurities: If N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is used as the protecting agent, it can undergo rearrangement to form β-alanine, which can then be acylated to yield Fmoc-β-Ala-OH or even form a dipeptide impurity, Fmoc-β-Ala-Cycloheptyl-Ala-OH sci-hub.se.

These impurities can be detected and quantified using optimized HPLC methods. Identification is typically achieved by a combination of techniques. HPLC coupled with mass spectrometry (LC-MS) can provide the molecular weights of the impurity peaks, aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure of unknown impurities if they are present at sufficient levels.

| Potential Impurity | Origin | Analytical Method for Detection |

|---|---|---|

| Fmoc-Cycloheptyl-Ala-Cycloheptyl-Ala-OH | Self-coupling during synthesis | HPLC, LC-MS |

| Fmoc-β-Ala-OH | Rearrangement of Fmoc-OSu | HPLC, LC-MS |

| Free Cycloheptylalanine | Incomplete Fmoc protection | HPLC (with derivatization), GC |

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule, and for its use in peptide synthesis, it is essential that it has a high enantiomeric purity, typically the L-enantiomer. Chiral chromatography is the most common technique for determining the enantiomeric excess (e.e.).

Research Findings: The enantiomeric purity of this compound is a critical quality attribute, with typical specifications being ≥99.5% sigmaaldrich.com. Chiral HPLC is the method of choice for this analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have been shown to be effective for the enantioseparation of a wide range of Fmoc-amino acids phenomenex.com. The separation is typically achieved under reversed-phase or polar organic conditions. The mobile phase often contains an acidic modifier to improve peak shape and resolution.

A plausible chiral HPLC method for the determination of the enantiomeric excess of this compound is presented below.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Temperature | Ambient |

Future Perspectives and Emerging Research Directions

Development of Greener and More Sustainable Synthetic Methodologies for Fmoc-Cycloheptyl-Ala-OH

The traditional method for peptide synthesis, solid-phase peptide synthesis (SPPS), has long relied on hazardous polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). tandfonline.comimperial.ac.uk These solvents, used in large volumes for coupling and washing steps, are now classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. tandfonline.com Consequently, a major thrust in peptide chemistry is the development of greener, more sustainable synthetic protocols. rsc.org

Research is focused on identifying and validating environmentally benign alternative solvents that can effectively replace DMF in Fmoc-SPPS. tandfonline.com Solvents such as 2-methyltetrahydrofuran (B130290) (Me-THF), cyclopentyl methyl ether (CPME), N-butylpyrrolidinone (NBP), and various solvent mixtures are being explored. tandfonline.comtandfonline.com For a bulky and hydrophobic residue like cycloheptyl-alanine, ensuring adequate resin swelling and solubility of the protected amino acid in these green solvents is a critical challenge. tandfonline.com Recent studies have shown success with solvent mixtures, such as anisole (B1667542) combined with N-octylpyrrolidone (NOP), which can solubilize all standard Fmoc-protected amino acids and promote efficient peptide synthesis. tandfonline.comrsc.org Another approach involves using water as the solvent, which requires the development of water-dispersible Fmoc-amino acid nanoparticles. nih.govsemanticscholar.org The adoption of these greener methodologies will not only reduce the environmental impact of synthesizing peptides containing this compound but also improve laboratory safety and reduce waste disposal costs. rsc.org

Table 1: Comparison of Traditional vs. Greener Solvents in Solid-Phase Peptide Synthesis (SPPS)

| Feature | Traditional Solvents (e.g., DMF, NMP) | Greener Alternative Solvents (e.g., 2-MeTHF, NBP, Anisole/NOP) |

|---|---|---|

| Environmental Impact | High; derived from petrochemicals, high CO2 footprint. | Lower; some are bio-based or have less impactful manufacturing processes. tandfonline.com |

| Toxicity Profile | Classified as reprotoxic (SVHC). tandfonline.com | Generally lower toxicity; not classified as reprotoxic. tandfonline.com |

| Resin Swelling | Excellent for standard polystyrene and PEG resins. | Variable; requires careful selection to match resin type. tandfonline.comacs.org |

| Reagent Solubility | High solubility for most Fmoc-amino acids and coupling reagents. | Can be a challenge, often addressed by using solvent mixtures. tandfonline.comacs.org |

| Waste Management | Costly and environmentally hazardous disposal. | Can be more sustainable, with some solvents being recoverable and recyclable. rsc.org |

Integration with Automated Synthesis Platforms for High-Throughput Production

The automation of SPPS has revolutionized peptide synthesis, enabling the rapid and simultaneous production of numerous peptides. formulationbio.comnih.gov Integrating non-canonical amino acids like this compound into these high-throughput workflows is a key area of development. acs.orgbeilstein-journals.org Automated platforms, from multi-channel synthesizers to robotic spot synthesis on membranes, allow for the creation of large peptide libraries for screening and drug discovery. genscript.combiotage.comresearchgate.net

However, the incorporation of unnatural amino acids presents unique challenges for automation. beilstein-journals.org The bulky cycloheptyl group may lead to slower or less efficient coupling reactions due to steric hindrance, requiring modified protocols such as double coupling cycles or the use of more potent coupling reagents. researchgate.net Furthermore, the solubility of this compound in the solvents used by the automated synthesizer must be confirmed to prevent precipitation and system blockages. Advanced platforms offer the flexibility to customize synthesis protocols for each specific amino acid, which is crucial for successfully incorporating diverse building blocks like this compound into high-throughput workflows. genscript.compeptide2.com

Table 2: Standard Automated Fmoc-SPPS Cycle

| Step | Action | Reagents/Solvents | Purpose |

|---|---|---|---|

| 1. Deprotection | Removal of the Fmoc group from the N-terminus of the growing peptide chain. | 20% Piperidine (B6355638) in a suitable solvent (e.g., DMF, NBP). lgcstandards.com | To expose the free amine for the next coupling reaction. |

| 2. Washing | Rinsing the resin to remove excess deprotection solution and byproducts. | Synthesis solvent (e.g., DMF, NBP, 2-MeTHF). tandfonline.com | To ensure a clean reaction environment for the coupling step. |

| 3. Coupling | Activation and addition of the next Fmoc-amino acid to the N-terminus. | Fmoc-amino acid, coupling activator (e.g., HBTU, DIC), and base (e.g., DIPEA) in solvent. | To form the new peptide bond and extend the peptide chain. |

| 4. Washing | Rinsing the resin to remove excess reagents and unreacted amino acid. | Synthesis solvent. | To prepare the resin-bound peptide for the next deprotection cycle. |

Advanced Computational Modeling for De Novo Peptide and Peptidomimetic Design

Computational tools are becoming indispensable for the rational design of novel peptides and peptidomimetics with desired functions. epochjournals.com For a non-canonical residue like Cycloheptyl-Ala, computational modeling offers a powerful way to predict its influence on peptide structure and binding affinity before synthesis. Molecular dynamics (MD) simulations can be used to explore the conformational space of peptides containing this bulky residue, predicting how it might stabilize specific secondary structures like β-hairpins or influence folding dynamics. biorxiv.orgethz.chnih.gov